Sodium 5-methyl-1-oxohex-2-en-3-olate
Description
Fundamental Principles of Enolate Reactivity and Stability
Enolate anions are stabilized by resonance, which delocalizes the negative charge between the α-carbon and the oxygen atom of the former carbonyl group. libretexts.orglibretexts.orgopenstax.org This delocalization is key to their stability, making the α-protons of carbonyl compounds significantly more acidic than those of simple alkanes. masterorganicchemistry.com
The stability of an enolate is influenced by several factors, including the degree of substitution on the double bond and the nature of the substituents. More substituted enolates are generally more thermodynamically stable due to the stabilizing effect of alkyl groups on the C=C double bond. bham.ac.uk
The formation of enolates can be directed to yield either the kinetic or the thermodynamic product.
Kinetic enolates are formed faster, typically by using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures. This process removes the most accessible, least sterically hindered α-proton. bham.ac.uk
Thermodynamic enolates are the more stable enolate isomers and are favored under conditions that allow for equilibration, such as higher temperatures and the use of a weaker base in a protic solvent. bham.ac.uk
Enolates are ambident nucleophiles, meaning they can react with electrophiles at either the α-carbon or the oxygen atom. libretexts.orgopenstax.org Reaction at the carbon (C-alkylation) is often the desired outcome in synthetic applications as it leads to the formation of a new carbon-carbon bond. brainkart.com
| Factor | Influence on Enolate Stability and Reactivity |
|---|---|
| Resonance | Delocalizes the negative charge, increasing stability. |
| Substitution | More substituted enolates are generally more thermodynamically stable. |
| Base Strength/Sterics | Determines whether the kinetic or thermodynamic enolate is formed. |
| Temperature | Low temperatures favor kinetic enolates; higher temperatures favor thermodynamic enolates. |
Overview of Metal Enolates in Modern Organic Synthesis
The counterion associated with the enolate plays a crucial role in modulating its reactivity, aggregation state, and stereoselectivity. Metal enolates are commonly generated using alkali metals (Li, Na, K) or other metals like Mg, Zn, B, and Ti. The nature of the metal-oxygen bond, which can range from highly ionic to more covalent, dictates the enolate's behavior.
Sodium enolates, such as Sodium 5-methyl-1-oxohex-2-en-3-olate, are typically generated using sodium-based reagents like sodium hydride (NaH) or sodium alkoxides (e.g., sodium ethoxide). libretexts.org The sodium-oxygen bond is more ionic than the lithium-oxygen bond in the corresponding lithium enolates. This increased ionic character can lead to greater reactivity but potentially lower selectivity in some reactions compared to lithium enolates. Sodium enolates are often more prone to aggregation in solution, which can influence their reactivity. They are highly effective nucleophiles in reactions like alkylations and aldol (B89426) condensations. brainkart.com The formation of sodium enolates with a base like sodium hydride is a slow, heterogeneous reaction that results in the loss of hydrogen gas. libretexts.org
Structural Features and Electronic Nature of β-Keto Enolates
β-Keto enolates are derived from 1,3-dicarbonyl compounds. The protons on the carbon atom situated between the two carbonyl groups are particularly acidic because the resulting enolate is stabilized by delocalization of the negative charge over both oxygen atoms. masterorganicchemistry.com This enhanced stability allows for their formation even with weaker bases, such as sodium ethoxide. khanacademy.org
The structure of this compound is derived from an α,β-unsaturated aldehyde and a ketone moiety. The negative charge is delocalized across the O-C-C-C=O framework.
The presence of a C=C double bond conjugated with the enolate system, as seen in this compound, creates an extended π-system. This extended conjugation provides additional resonance stabilization to the enolate.
This extended system also presents multiple electrophilic sites in the parent carbonyl compound. Nucleophilic attack on α,β-unsaturated carbonyls can occur either directly at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). libretexts.orglibretexts.org The formation of the enolate, however, transforms the molecule into a nucleophile. The reactivity of this extended enolate with an electrophile will be directed by the distribution of electron density. The negative charge is delocalized across the entire conjugated system, but reactions with electrophiles typically occur at the α-carbon due to the formation of a more stable keto product. libretexts.orgopenstax.org The extended conjugation influences the electronic properties, making the enolate a "softer" nucleophile, which can be important in reactions like the Michael addition. libretexts.org
| Property | Value |
|---|---|
| CAS Number | 1365923-24-5 |
| Molecular Formula | C7H11NaO2 |
| Molecular Weight | 150.15 g/mol |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(Z)-5-methyl-1-oxohex-2-en-3-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2.Na/c1-6(2)5-7(9)3-4-8;/h3-4,6,9H,5H2,1-2H3;/q;+1/p-1/b7-3-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCKJWHWCOILRI-WYLUAFJRSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=CC=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=C/C=O)/[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Sodium 5 Methyl 1 Oxohex 2 En 3 Olate and Analogous Systems
Direct Deprotonation Approaches
Direct deprotonation involves the removal of a proton from the α-carbon of a carbonyl compound using a strong base. This method is the most common route to generating enolates. The success of this approach hinges on the careful selection of the base, solvent, and reaction conditions to control the regioselectivity and stereoselectivity of the resulting enolate.
Choice of Strong Bases for Enolate Generation
To ensure the complete and irreversible formation of the enolate, a strong base with a pKₐ significantly higher than that of the carbonyl compound (typically >25) is required. libretexts.orglibretexts.org This prevents equilibrium from being established, which could lead to side reactions. libretexts.orglibretexts.org
Sodium Hydride (NaH): Sodium hydride is a powerful, non-nucleophilic base that can be used to generate sodium enolates. libretexts.orglibretexts.org The reaction with a ketone like 5-methyl-1-oxohex-2-en-3-one results in the formation of the sodium enolate and hydrogen gas, which bubbles out of the solution, driving the reaction to completion. libretexts.orgyoutube.com Although effective, the reaction can be slow due to the heterogeneous nature of NaH in common organic solvents. libretexts.orglibretexts.org
Sodium Hexamethyldisilazide (NaHMDS): NaHMDS is a strong, sterically hindered base that is soluble in many organic solvents, including tetrahydrofuran (B95107) (THF) and toluene. nih.govwikipedia.org Its bulky nature minimizes nucleophilic attack on the carbonyl carbon. wikipedia.org NaHMDS is widely used in both academic and industrial settings for the generation of enolates. nih.gov
Sodium Diisopropylamide (NaDA): Analogous to the widely used lithium diisopropylamide (LDA), NaDA is a very strong, non-nucleophilic base. It is typically prepared from n-butyllithium and diisopropylamine, followed by a metal exchange. The steric bulk of the isopropyl groups directs the base to abstract a proton rather than act as a nucleophile. chemeurope.comnih.gov
| Base | pKₐ of Conjugate Acid | Key Characteristics |
| Sodium Hydride (NaH) | >45 | Heterogeneous, drives reaction via H₂ evolution. libretexts.orglibretexts.org |
| Sodium Hexamethyldisilazide (NaHMDS) | ~26 | Soluble in organic solvents, sterically hindered. nih.govwikipedia.org |
| Sodium Diisopropylamide (NaDA) | ~36 | Very strong, non-nucleophilic, sterically hindered. chemeurope.comnih.gov |
Influence of Solvent Systems and Additives
Tetrahydrofuran (THF): THF is a common polar aprotic solvent for enolate generation. libretexts.orgnumberanalytics.com It effectively solvates the sodium cation, which can influence the reactivity and structure of the enolate. acs.orgacs.org For instance, in THF, lithium enolates are known to exist as solvated monomers, dimers, and tetramers, and similar behavior is expected for sodium enolates. acs.orgacs.org The degree of solvation can impact the stereochemical outcome of enolate formation. wpmucdn.com
Toluene: Toluene is a nonpolar solvent in which bases like NaHMDS are soluble. nih.gov The choice of a nonpolar solvent can significantly influence the E/Z selectivity of enolate formation. For example, the enolization of 2-methyl-3-pentanone (B165389) with NaHMDS in a toluene/Et₃N mixture shows a strong preference for the E-enolate (20:1), whereas in THF, the Z-enolate is overwhelmingly favored (1:90). nih.govnih.gov
N,N,N′,N′-Tetramethylethylenediamine (TMEDA): TMEDA is a chelating agent that can coordinate to the sodium cation, breaking up enolate aggregates and influencing reactivity. nih.gov Studies on lithium enolates have shown that TMEDA can lead to the formation of doubly-chelated dimers. nih.gov The presence of TMEDA can also affect the stereoselectivity of deprotonation. acs.org For example, in the enolization of 3-pentanone (B124093) with lithium amides, the addition of TMEDA can alter the ratio of (E)- to (Z)-enolates. acs.org
| Solvent/Additive | Type | Influence on Enolate Formation |
| Tetrahydrofuran (THF) | Polar Aprotic | Solvates cation, influences aggregation and stereoselectivity. numberanalytics.comacs.orgwpmucdn.com |
| Toluene | Nonpolar | Can lead to different stereochemical outcomes compared to polar solvents. nih.govnih.gov |
| TMEDA | Chelating Diamine | Breaks up aggregates, influences reactivity and stereoselectivity. nih.govacs.org |
Regioselective Enolate Formation in Carbonyl Compounds
For unsymmetrical ketones, such as 5-methyl-1-oxohex-2-en-3-one, deprotonation can occur at different α-carbons, leading to the formation of regioisomeric enolates. The control over which regioisomer is formed is crucial for synthetic applications and can be directed by the reaction conditions to favor either the kinetic or thermodynamic product. jove.comstackexchange.com
Kinetic Enolate: The kinetic enolate is formed by the fastest deprotonation reaction, which typically occurs at the less sterically hindered α-proton. jove.comstackexchange.com Its formation is favored by using a strong, sterically hindered base (like LDA or NaHMDS), aprotic solvents, and low temperatures (e.g., -78 °C). stackexchange.commasterorganicchemistry.com These conditions ensure that the deprotonation is rapid and irreversible, preventing equilibration to the more stable thermodynamic enolate. quimicaorganica.org
Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, usually having a more substituted double bond. jove.commasterorganicchemistry.com Its formation is favored under conditions that allow for equilibrium to be established. This includes using a weaker base (such as sodium ethoxide), protic solvents, or higher temperatures. stackexchange.comyoutube.com These conditions allow for reversible protonation and deprotonation, leading to the eventual formation of the most stable enolate isomer. stackexchange.com
| Enolate Type | Favored Conditions | Resulting Product |
| Kinetic | Strong, bulky base (e.g., NaHMDS), aprotic solvent (e.g., THF), low temperature (-78 °C). stackexchange.commasterorganicchemistry.com | Less substituted enolate, formed faster. jove.com |
| Thermodynamic | Weaker base (e.g., NaOEt), protic solvent, higher temperature. stackexchange.comyoutube.com | More substituted, more stable enolate. jove.commasterorganicchemistry.com |
Stereoselective Generation of Enolates
When an α-carbon has a substituent, the resulting enolate can exist as E or Z stereoisomers. The control of this stereochemistry is a significant challenge in organic synthesis. The stereochemical outcome is often explained by models such as the Ireland model, which proposes a six-membered cyclic transition state for deprotonation with lithium amides. wikipedia.org Although this model is an oversimplification, it provides a useful framework for predicting stereoselectivity. bham.ac.uk The choice of base, solvent, and additives can significantly influence the E/Z ratio of the enolate products. For ketones, enolization often gives the Z enolate, while for esters, the E enolate is typically favored. wikipedia.org The addition of strongly coordinating solvents like HMPA (hexamethylphosphoramide) can reverse the stereoselectivity. wikipedia.org
Indirect Synthetic Pathways for Enolate Generation
Besides direct deprotonation, enolates can be generated through other synthetic routes. These methods can offer alternative selectivity or be applicable to substrates that are not suitable for direct deprotonation.
Reductive Enolate Formation (e.g., from α-halo esters)
An important indirect method for generating enolates is through the reduction of α-halo carbonyl compounds. masterorganicchemistry.com For example, α-halo esters can be treated with a reducing metal, such as zinc, to form a zinc enolate in a process analogous to the formation of a Grignard reagent. masterorganicchemistry.com This is the key step in the Reformatsky reaction. masterorganicchemistry.com Similarly, other reducing agents can be employed to generate enolates from suitable precursors. This approach can be used to form enolates that might be difficult to access through direct deprotonation. Recent studies have also demonstrated the reductive soft enolization of α-halo thioesters to produce β-hydroxy thioesters with high syn-selectivity. nih.gov
Conjugate Addition to α,β-Unsaturated Carbonyl Precursors
The formation of enolates via conjugate addition, also known as 1,4-addition or Michael addition, is a fundamental strategy in organic synthesis. rsc.orglibretexts.org This method involves the reaction of a nucleophile with an α,β-unsaturated carbonyl compound. The electrophilic character of the carbonyl carbon is transmitted to the β-carbon of the conjugated double bond, rendering it susceptible to nucleophilic attack. libretexts.org
The mechanism proceeds via the attack of a nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized enolate ion as an intermediate. pressbooks.pub This enolate is the key species that, in this context, would feature the sodium counterion. The reaction's outcome, favoring conjugate (1,4) addition over direct (1,2) addition to the carbonyl carbon, is influenced by several factors, including the nature of the nucleophile, reaction conditions, and steric effects. rsc.orgyoutube.com Softer, less basic nucleophiles and conditions that allow for thermodynamic control generally favor the more stable conjugate addition product. youtube.comchemtube3d.com The resulting enolate can then be trapped or utilized in subsequent reactions.
For the synthesis of a system analogous to Sodium 5-methyl-1-oxohex-2-en-3-olate, a suitable α,β-unsaturated ketone would be treated with a sodium-containing nucleophile. The choice of nucleophile is critical for achieving the desired 1,4-addition.
Table 1: Nucleophile Classes and Their General Tendency for Conjugate Addition
| Nucleophile Class | General Behavior | Typical Reagents |
| Organocuprates | High tendency for 1,4-addition | Lithium diorganocopper (Gilman) reagents (R₂CuLi) |
| Enolates | Act as carbon nucleophiles in 1,4-additions (Michael reaction) | Ketone and ester enolates |
| Amines | Can undergo reversible 1,4-addition | Secondary amines (e.g., pyrrolidine) |
| Cyanide | Can add in a 1,4-fashion under thermodynamic control | Sodium cyanide (NaCN) |
| Grignard Reagents | Tend to favor 1,2-addition (kinetic product) | Alkyl magnesium halides (RMgX) |
Cleavage of Enol Ethers and Esters
Enol ethers and enol esters (such as enol acetates) serve as stable, isolable precursors that can be converted into specific enolates upon demand. This methodology offers excellent control over the regiochemistry of enolate formation. The cleavage of these precursors to generate the corresponding sodium enolate can be achieved by reacting them with a suitable sodium-based reagent.
Research has demonstrated that silyl (B83357) enol ethers and enol acetates react with alkali metal alkoxides to rapidly form enolates. rsc.org In this process, a sodium alkoxide (NaOR) can be used to cleave a precursor like a silyl enol ether. The reaction yields the desired sodium enolate and a non-basic byproduct, such as an ether, which typically does not interfere with subsequent reactions. rsc.org This method is particularly advantageous as it can sometimes be performed with only a catalytic amount of the alkali alkoxide, especially in aldolisation reactions. rsc.org
Table 2: Efficacy of Alkali Alkoxides in Enolate Formation from Enol Ethers
| Alkali Metal Alkoxide | Relative Efficacy | Notes |
| Potassium Alkoxide (KOR) | High | Often cited as the most effective for this transformation. rsc.org |
| Sodium Alkoxide (NaOR) | Moderate to High | Effective for generating sodium enolates for subsequent reactions. rsc.org |
| Lithium Alkoxide (LiOR) | Moderate | Generally less reactive than sodium or potassium counterparts in this context. rsc.org |
Transmetalation and Halogen-Metal Exchange Routes
Transmetalation and halogen-metal exchange are powerful techniques for preparing specific organometallic compounds, including organosodium reagents and sodium enolates.
Transmetalation is a process involving the transfer of an organic ligand from one metal to another. wikipedia.org The general form of the reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org The reaction is typically driven by the relative electronegativities of the metals, favoring the placement of the more electropositive metal with the organic group. This route can be employed to convert a more readily prepared organometallic compound, such as an organolithium or organotin species, into the desired organosodium compound by reacting it with a suitable sodium salt.
Halogen-Metal Exchange is a widely used method for the synthesis of organometallic reagents from organic halides. While halogen-lithium exchange is common, recent advancements have enabled efficient halogen-sodium exchange. nih.gov This reaction allows for the preparation of a wide variety of aryl- and alkenylsodium compounds from the corresponding bromides or iodides. nih.govresearchgate.net A key development in this area is the use of bulky primary alkylsodium reagents, such as neopentyl sodium, which lack β-hydrogens. This structural feature retards common side reactions like Wurtz-Fittig coupling and β-hydrogen elimination, leading to a more efficient exchange process. researchgate.netchemrxiv.org The resulting organosodium compound can then be used as a potent base or nucleophile. To generate a sodium enolate, the newly formed organosodium reagent could be used to deprotonate a ketone.
Table 3: Examples of Halogen-Sodium Exchange for Generating Organosodium Reagents
| Organic Halide (RX) | Sodium Reagent | Resulting Organosodium (RNa) |
| Aryl Iodide | Neopentyl Sodium | Arylsodium |
| Aryl Bromide | Neopentyl Sodium | Arylsodium |
| Alkenyl Bromide | Neopentyl Sodium | Alkenylsodium |
| Heteroaryl Bromide | Neopentyl Sodium | Heteroarylsodium |
Data derived from research on efficient halogen-sodium exchange methodologies. researchgate.net
Advanced Characterization and Structural Analysis of Sodium 5 Methyl 1 Oxohex 2 En 3 Olate
Spectroscopic Techniques for Structural Elucidation
The definitive structural analysis of Sodium 5-methyl-1-oxohex-2-en-3-olate relies on a suite of spectroscopic techniques. These methods provide detailed insights into the molecular framework, electronic environment of individual atoms, and the nature of chemical bonds within the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrations of carbonyl and enolate moieties. The enolate structure of this compound is expected to show strong absorption bands corresponding to the C=O and C=C stretching vibrations. The delocalization of electrons in the enolate system typically results in a lowering of the frequencies of these bands compared to their unconjugated counterparts. acs.orgacs.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. libretexts.org The C=C stretching vibration in the enolate is expected to give a strong signal in the Raman spectrum due to the change in polarizability during the vibration. s-a-s.orgcdnsciencepub.com
Expected Vibrational Frequencies for this compound:
| Functional Group | Technique | Expected Frequency (cm⁻¹) |
| C=O (aldehyde) | IR, Raman | 1650 - 1680 |
| C=C (enolate) | IR, Raman | 1550 - 1620 |
| C-O (enolate) | IR | 1200 - 1300 |
Note: The expected values are based on typical ranges for similar enolate compounds.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence
The electronic transitions of this compound can be probed using Ultraviolet-Visible (UV-Vis) absorption spectroscopy. The enolate system, with its delocalized π-electrons across the O-C-C-C=O backbone, is expected to exhibit characteristic π → π* transitions. The position and intensity of the absorption maximum (λmax) are sensitive to the solvent environment.
In non-polar solvents, the enolate is likely to exist as tight ion pairs or higher-order aggregates, which can influence the energy of the electronic transitions. In more polar, coordinating solvents, solvent molecules can interact with the sodium cation, leading to solvent-separated ion pairs and a potential shift in the λmax. This solvatochromism provides insights into the nature of the ion pairing and the electronic structure of the enolate in solution.
While fluorescence is less commonly characteristic for simple enolates, conjugation and the presence of certain structural features can sometimes lead to emission upon excitation. If this compound were to exhibit fluorescence, its emission spectrum would provide further information about the excited state geometry and relaxation pathways. The fluorescence quantum yield and lifetime would be valuable parameters for characterizing its photophysical properties.
Table 1: Expected UV-Vis Absorption Characteristics of this compound in Different Solvents
| Solvent Type | Expected λmax Shift | Rationale |
| Non-polar (e.g., Hexane) | Shorter Wavelength (Hypsochromic Shift) | Stabilization of the ground state in tight ion pairs. |
| Polar Aprotic (e.g., THF) | Intermediate Wavelength | Solvation of the cation, leading to looser ion pairs. |
| Polar Protic (e.g., Ethanol) | Longer Wavelength (Bathochromic Shift) | Hydrogen bonding interactions with the enolate oxygen atoms can stabilize the excited state. |
Mass Spectrometry for Molecular Ion Characterization
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the intact molecular ion can be observed.
For this compound (C7H9NaO2), the expected mass-to-charge ratio (m/z) for the molecular ion [M]+ would be approximately 148.05. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, would reveal characteristic fragmentation pathways. Expected fragment ions could arise from the loss of small neutral molecules such as CO, C2H4, or cleavage of the alkyl side chain. The fragmentation pattern provides valuable structural information and can be used to distinguish it from isomers. In the gas phase, the enolate anion could potentially undergo ketonization, a process that can be studied through its unimolecular reactions in the mass spectrometer.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Technique |
| [M]+ | C7H9NaO2 | 148.0522 | ESI-MS, MALDI-MS |
| [M-CO]+ | C6H9NaO | 120.0573 | MS/MS (CID) |
| [M-C3H7]+ | C4H2NaO2 | 104.9923 | MS/MS (CID) |
Investigation of Aggregation States and Solvation Structures
Determination of Enolate Aggregation (Monomers, Dimers, Tetramers, Hexamers) in Solution and Solid State
In the solid state, sodium enolates commonly form aggregates to maximize electrostatic interactions between the sodium cations and the enolate anions. rsc.org X-ray crystallography studies on analogous sodium enolates have revealed the formation of hexameric and tetrameric structures. rsc.org The specific aggregation state of this compound in the solid state would depend on the crystallization conditions.
In solution, the degree of aggregation is influenced by the solvent, concentration, and temperature. Techniques such as cryoscopy, vapor pressure osmometry, and NMR spectroscopy (including DOSY experiments) can be employed to determine the predominant aggregation state. It is expected that in non-polar solvents, higher-order aggregates like tetramers or hexamers would be favored. In more coordinating solvents, these aggregates can be broken down into smaller species, such as dimers or even monomers. rsc.org
Role of Ligands and Solvents on Aggregate Architecture
The architecture of the aggregates is highly dependent on the nature of the solvent and the presence of coordinating ligands. rsc.org Solvents like tetrahydrofuran (B95107) (THF) can coordinate to the sodium cations, leading to the formation of solvated aggregates. Strongly coordinating ligands, such as crown ethers or cryptands, can encapsulate the sodium cation, effectively breaking down the aggregates into monomeric enolate species. rsc.org The steric bulk of the enolate itself also plays a role in determining the geometry and stability of the aggregate.
Analysis of Mixed Aggregation Phenomena
In solutions containing more than one type of metal salt or other organometallic species, mixed aggregates can form. For example, if this compound is present in a solution with a lithium amide, a mixed sodium-lithium enolate-amide aggregate could potentially form. The formation of such mixed aggregates can significantly alter the reactivity and selectivity of the enolate in chemical reactions. The characterization of these complex structures often requires advanced NMR techniques and computational modeling.
Spectroscopic and Computational Analysis of Keto-Enol Tautomerism
This compound is the salt of the enol form of 5-methylhexane-2,4-dione. In solution, particularly in the presence of a proton source, an equilibrium between the keto and enol tautomers can be established. The position of this equilibrium is highly dependent on the solvent.
Spectroscopic techniques such as NMR and IR spectroscopy are invaluable for studying this tautomerism. In 1H NMR, the enol form is characterized by a vinyl proton signal and a broad signal for the enolic hydroxyl proton. The keto form shows a signal for the α-protons between the two carbonyl groups. The relative integration of these signals allows for the quantification of the keto-enol ratio. In IR spectroscopy, the keto form exhibits two distinct C=O stretching frequencies, while the enol form shows a C=O stretch at a lower frequency due to conjugation and a broad O-H stretch.
Computational studies, using methods like Density Functional Theory (DFT), can provide theoretical insights into the relative stabilities of the keto and enol tautomers in the gas phase and in different solvent environments. orientjchem.org These calculations can also model the transition state for the tautomerization process, providing information about the energy barrier for interconversion. For β-dicarbonyl compounds, the enol form is often stabilized by an intramolecular hydrogen bond, making it the major tautomer in many non-polar solvents. rsc.org However, polar solvents can stabilize the more polar keto form by intermolecular hydrogen bonding. rsc.org
Table 3: Spectroscopic Signatures for Keto-Enol Tautomerism of 5-Methylhexane-2,4-dione
| Tautomer | 1H NMR (Characteristic Signals) | IR (Characteristic Bands, cm-1) |
| Keto | ~3.5 ppm (CH2) | ~1720 (C=O), ~1700 (C=O) |
| Enol | ~5.5 ppm (=CH), ~15 ppm (OH, broad) | ~1620 (C=O, conjugated), ~3200 (O-H, broad) |
Reaction Mechanisms and Synthetic Utility of Sodium 5 Methyl 1 Oxohex 2 En 3 Olate
Carbon-Carbon Bond Forming Reactions
Sodium 5-methyl-1-oxohex-2-en-3-olate is a resonance-stabilized enolate, making it a potent nucleophile for the formation of new carbon-carbon bonds. Its reactivity is centered on the α-carbon, which bears a partial negative charge.
Enolates are key intermediates in aldol (B89426) and Claisen condensations. In an aldol addition, the enolate attacks the carbonyl carbon of an aldehyde or ketone, forming a β-hydroxy carbonyl compound. nih.gov The Claisen condensation is a similar reaction where an enolate reacts with an ester to form a β-keto ester. chemicalforums.commasterorganicchemistry.comwikipedia.orgyoutube.comutexas.edu
Aldol Addition Example:
The reaction of this compound with an aldehyde, such as benzaldehyde, would proceed through the nucleophilic attack of the enolate's α-carbon on the aldehyde's carbonyl carbon. Subsequent protonation of the resulting alkoxide would yield a β-hydroxy ketone.
Table 1: Representative Aldol Additions with this compound
| Electrophile | Base/Solvent | Temperature (°C) | Expected Product |
| Benzaldehyde | THF | -78 to 25 | 4-hydroxy-5-methyl-1-phenyl-1-hepten-3-one |
| Acetone | THF | -78 to 25 | 4-hydroxy-4,5-dimethyl-1-hepten-3-one |
| Cyclohexanone | THF | -78 to 25 | 4-(1-hydroxycyclohexyl)-5-methyl-1-hexen-3-one |
In a Michael or conjugate addition, the enolate acts as a soft nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound. youtube.comlibretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.org This 1,4-addition is a powerful method for forming 1,5-dicarbonyl compounds. youtube.com
Michael Addition Example:
The reaction of this compound with an α,β-unsaturated ketone like methyl vinyl ketone would result in the formation of a new carbon-carbon bond at the β-position of the methyl vinyl ketone.
Table 2: Representative Michael Additions with this compound
| Michael Acceptor | Base/Solvent | Temperature (°C) | Expected Product |
| Methyl vinyl ketone | THF/EtOH | 25 | 5-methyl-4-(3-oxobutyl)-1-hexen-3-one |
| Acrylonitrile | THF | 25 | 4-(2-cyanoethyl)-5-methyl-1-hexen-3-one |
| Diethyl maleate | THF/EtOH | 25 | Diethyl 2-(1-(5-methyl-1-oxohex-2-en-3-yl))succinate |
Enolates readily undergo SN2 reactions with alkyl halides, a process known as enolate alkylation. chemicalforums.comnih.govbldpharm.com This reaction is highly effective for forming new carbon-carbon bonds by introducing alkyl groups at the α-position of the carbonyl compound. For successful alkylation, strong bases are often used to ensure complete conversion to the enolate.
Alkylation Example:
The reaction of this compound with an alkyl halide, such as methyl iodide, would lead to the formation of a new C-C bond at the α-carbon.
Table 3: Representative Alkylation Reactions of this compound
| Alkyl Halide | Base/Solvent | Temperature (°C) | Expected Product |
| Methyl iodide | THF | 0 to 25 | 4,5-dimethyl-1-hexen-3-one |
| Benzyl bromide | THF | 0 to 25 | 5-methyl-4-phenylmethyl-1-hexen-3-one |
| Allyl chloride | THF | 0 to 25 | 5-methyl-4-(2-propenyl)-1-hexen-3-one |
The acylation of enolates with acylating agents like acid chlorides or anhydrides is a direct route to β-dicarbonyl compounds. This reaction is mechanistically similar to the Claisen condensation but offers greater versatility in the acyl group that can be introduced.
Acylation Example:
Treating this compound with an acyl chloride, such as acetyl chloride, would yield a 1,3-diketone.
Table 4: Representative Acylation Reactions of this compound
| Acylating Agent | Base/Solvent | Temperature (°C) | Expected Product |
| Acetyl chloride | THF | -78 to 0 | 2,4-dioxo-5-methyl-1-heptene |
| Benzoyl chloride | THF | -78 to 0 | 5-methyl-1-phenyl-1,3-heptanedione |
| Ethyl chloroformate | THF | -78 to 0 | Ethyl 5-methyl-3-oxo-1-hexene-4-carboxylate |
The stereochemical outcome of enolate reactions can often be controlled. youtube.com In the case of this compound, the existing stereocenter at the 5-position can influence the stereochemistry of the newly formed stereocenter in reactions like aldol additions and alkylations, leading to diastereoselective outcomes. Chiral auxiliaries or catalysts can also be employed to achieve high levels of stereocontrol.
Diastereoselective Alkylation Example:
If the starting material for the enolate is enantiomerically pure (e.g., (S)-5-methyl-1-hexen-3-one), the alkylation reaction can proceed with facial selectivity, leading to a preponderance of one diastereomer.
Table 5: Plausible Diastereoselective Alkylation of (S)-Sodium 5-methyl-1-oxohex-2-en-3-olate
| Alkyl Halide | Base/Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| Methyl iodide | LDA/THF | -78 | (4R,5S)- or (4S,5S)-4,5-dimethyl-1-hexen-3-one | >90:10 (Illustrative) |
| Benzyl bromide | NaHMDS/THF | -78 | (4R,5S)- or (4S,5S)-5-methyl-4-phenylmethyl-1-hexen-3-one | >90:10 (Illustrative) |
Functional Group Interconversions and Derivatization Strategies
This compound serves as a versatile intermediate for various functional group transformations. The carbonyl group and the double bond can be manipulated to introduce new functionalities. For instance, reduction of the ketone can yield an allylic alcohol, while reactions at the double bond, such as epoxidation or dihydroxylation, can introduce further complexity. The products from the carbon-carbon bond-forming reactions described above can also undergo a wide range of subsequent transformations, making this enolate a valuable building block in multi-step syntheses.
Formation of α-Substituted Carbonyl Compounds
The primary synthetic utility of enolates like this compound lies in their reaction with electrophiles to form new carbon-carbon bonds at the α-position, yielding α-substituted carbonyl compounds. wikipedia.orglibretexts.org This process, known as enolate alkylation, is a cornerstone of organic synthesis. fiveable.me
The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org The enolate ion attacks an alkyl halide, displacing the halide leaving group and forming a new C-C bond. byjus.com For this reaction to be effective, the enolate must be generated in a high concentration using a strong base in an appropriate solvent, a condition that is met by using the pre-formed sodium salt. libretexts.org The choice of alkyl halide is crucial; primary and methyl halides are preferred, as secondary halides react more slowly and tertiary halides tend to undergo elimination reactions instead. kocw.or.kr
The general transformation is illustrated below:
This compound + R-X → 4-methyl-2-R-hexan-3-one + NaX
Detailed research findings on the alkylation of enolates are summarized in the following table, illustrating the versatility of this reaction with various electrophiles.
| Electrophile (R-X) | Product (4-methyl-2-R-hexan-3-one) | Reaction Type |
| Iodomethane (CH₃I) | 2,4-dimethylhexan-3-one | SN2 Alkylation |
| Benzyl Bromide (BnBr) | 2-benzyl-4-methylhexan-3-one | SN2 Alkylation |
| Allyl Chloride (CH₂=CHCH₂Cl) | 4-methyl-2-(prop-2-en-1-yl)hexan-3-one | SN2 Alkylation |
| Propargyl Bromide (HC≡CCH₂Br) | 4-methyl-2-(prop-2-yn-1-yl)hexan-3-one | SN2 Alkylation |
Derivatization for Analytical Purposes
In analytical chemistry, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS), the direct analysis of carbonyl compounds can be challenging due to their potential instability, low ionization efficiency, and lack of a strong chromophore. researchgate.netacs.org Chemical derivatization is a widely employed strategy to overcome these limitations. researchgate.net this compound exists in equilibrium with its parent ketone, 4-methylhexan-3-one, which can be targeted by specific derivatizing agents that react with the carbonyl group.
This process involves reacting the carbonyl compound with a labeling reagent to form a more easily detectable derivative. nih.gov The derivatization can enhance ionization efficiency for mass spectrometry, improve chromatographic separation, and introduce a UV-active or fluorescent tag for optical detection. researchgate.net
Common derivatization strategies for carbonyl compounds include:
Oxime Formation: Reaction with hydroxylamine (B1172632) or its derivatives (e.g., methoxyamine) forms a stable oxime. O-substituted hydroxylamines are often preferred as they prevent rearrangements. nih.gov
Hydrazone Formation: Reagents containing a hydrazine (B178648) moiety, such as Girard's reagents, react with the carbonyl group to form hydrazones. Girard's reagents are particularly useful as they introduce a permanently charged quaternary ammonium (B1175870) group, significantly enhancing ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). acs.org
Quinoxaline Formation: For α-dicarbonyl compounds, derivatization with o-phenylenediamine (B120857) to form highly stable and UV-active quinoxalines is a common method. oiv.int
The following table details common derivatizing agents and their analytical benefits for the parent ketone of the title compound.
| Derivatizing Agent | Functional Group | Derivative Formed | Analytical Benefit |
| Methoxyamine | Aminooxy (-ONH₂) | Methoxime | Increased stability, prevents rearrangement. nih.gov |
| Girard's Reagent T | Hydrazide, Quaternary Amine | Hydrazone | Adds a permanent positive charge, improving ESI-MS sensitivity. acs.org |
| 2,4-Dinitrophenylhydrazine | Hydrazine | Hydrazone | Forms a colored derivative for spectrophotometric detection. |
| Dansyl Hydrazine | Hydrazine, Sulfonamide | Hydrazone | Introduces a fluorescent tag for high-sensitivity detection. |
Catalytic Applications in Organic Synthesis
Beyond stoichiometric reactions, enolates are central to many catalytic processes. This compound can participate as a key intermediate or precursor in both organocatalytic and transition metal-catalyzed reactions, enabling the efficient construction of complex molecules.
Role in Organocatalytic Reactions
In organocatalysis, a small organic molecule is used to accelerate a chemical reaction. While this compound is a strong base and nucleophile, it is not itself the catalyst. Instead, it represents the type of reactive intermediate that organocatalysts are designed to generate in situ from a neutral carbonyl precursor. ontosight.ai
For example, in amine-catalyzed reactions such as the aldol or Michael addition, the organocatalyst (e.g., a secondary amine like proline) reacts with the parent ketone (4-methylhexan-3-one) to form an enamine. The enamine is a neutral analog of the enolate and serves as the key nucleophilic intermediate. This catalytic generation avoids the use of strong stoichiometric bases. The efficiency and selectivity of many reactions involving enolate-type reactivity have been significantly improved through the development of novel organocatalysts. ontosight.ai Therefore, the role of the sodium enolate in this context is as a benchmark for the reactivity that organocatalytic systems aim to harness and control.
Participation in Transition Metal-Catalyzed Processes
Sodium enolates are important precursors and reaction partners in a multitude of transition metal-catalyzed transformations. rsc.org The sodium cation can readily undergo exchange with a transition metal center, a process known as transmetalation, to generate a more reactive or selective transition metal enolate in situ. These metal enolates are key intermediates in powerful C-C and C-heteroatom bond-forming reactions.
For instance, in palladium-catalyzed α-arylation of ketones, the sodium enolate serves as the nucleophilic partner. It reacts with a palladium(II) intermediate in the catalytic cycle to form a palladium enolate. This species then undergoes reductive elimination to form the α-arylated carbonyl compound and regenerate the palladium(0) catalyst. Similar principles apply to copper-catalyzed and nickel-catalyzed reactions. The structure of alkali metal enolates, which can exist as aggregates like tetramers or hexamers, plays a significant role in their subsequent reactivity with metal catalysts. rsc.orgacs.org
The table below outlines potential applications of this compound in transition metal-catalyzed reactions.
| Transition Metal Catalyst | Co-ligand | Reaction Type | Product |
| Pd(OAc)₂ | Buchwald-type biarylphosphine | α-Arylation (Buchwald-Hartwig) | 2-aryl-4-methylhexan-3-one |
| CuI | Phenanthroline | α-Vinylation | 4-methyl-2-vinylhexan-3-one |
| NiCl₂(dppe) | dppe | α-Alkynylation | 2-alkynyl-4-methylhexan-3-one |
| Rh(acac)(CO)₂ | Chiral phosphine | Asymmetric Aldol Reaction | β-hydroxy ketone |
Computational and Theoretical Investigations of Sodium 5 Methyl 1 Oxohex 2 En 3 Olate Systems
Quantum Mechanical Studies (e.g., Density Functional Theory)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. mdpi.commdpi.com DFT calculations offer a balance between computational cost and accuracy, making them well-suited for studying the electronic structure, reaction pathways, and conformational landscapes of enolate systems. numberanalytics.comwiley-vch.de These methods are widely used to estimate the structural stability of materials, analyze electronic structures, and calculate diffusion barriers. mdpi.com
The fundamental characteristic of an enolate anion is the delocalization of its negative charge across the oxygen and carbon atoms. wikipedia.org DFT calculations can precisely quantify this charge distribution. For a model enolate system, Natural Bond Orbital (NBO) analysis is often employed to determine the partial charges on the key atoms.
The electronic structure reveals that the negative charge is shared between the oxygen atom and the α-carbon, with the oxygen atom typically bearing a larger portion of the charge due to its higher electronegativity. wikipedia.org This charge delocalization is crucial as it dictates the nucleophilic character of the enolate, influencing its reactivity towards various electrophiles. bham.ac.uk
Table 1: Calculated NBO Charges on a Model Enolate Anion
| Atom | Calculated Partial Charge (a.u.) |
| Oxygen (O1) | -0.78 |
| Carbon (C2) | -0.15 |
| Carbon (C3) | -0.55 |
Note: Data is representative and based on DFT calculations of analogous enolate systems.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. researchgate.net This capability is vital for predicting the most likely reaction pathways for enolates, such as in alkylation or aldol (B89426) addition reactions.
For instance, theoretical studies can compare the energy barriers for C-alkylation versus O-alkylation. fiveable.me The calculations typically show that while O-alkylation might be kinetically favored under certain conditions due to the higher negative charge on the oxygen, C-alkylation is often the thermodynamically preferred pathway, leading to a more stable product. bham.ac.uk Computational models can also elucidate the role of the sodium counterion in stabilizing the transition state, often showing its coordination to both the enolate oxygen and the electrophile. nih.gov
Table 2: Calculated Activation Energies for Competing Alkylation Pathways
Note: Values are illustrative and derived from DFT studies on similar alkali metal enolate reactions.
The stereochemical outcome of enolate reactions is heavily dependent on the conformation of the enolate itself and the transition state. princeton.edu For Sodium 5-methyl-1-oxohex-2-en-3-olate, key conformational considerations include the geometry of the enolate double bond (E vs. Z) and the orientation of the 5-methyl group.
Computational analysis can determine the relative stabilities of different conformers. In substituted systems, substituents generally prefer an equatorial position in chair-like transition states to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. pressbooks.publibretexts.org By calculating the energies of various conformers, theoretical models can predict the dominant species in solution and rationalize the observed stereoselectivity in subsequent reactions. youtube.com For example, the preference for a substituent to occupy an equatorial position in a cyclohexane (B81311) ring can be quantified by its "A-value," which corresponds to the Gibbs free energy difference. masterorganicchemistry.com
Theoretical Approaches to Regio- and Stereoselectivity
One of the primary goals of computational chemistry in this field is to predict and explain the selectivity of enolate reactions. numberanalytics.comrsc.org
Regioselectivity: The question of C- versus O-alkylation is a classic problem of regioselectivity. stackexchange.com Theoretical models based on Frontier Molecular Orbital (FMO) theory and electrostatic potential maps can rationalize the observed outcomes. Hard electrophiles tend to react at the hard oxygen center, while softer electrophiles favor reaction at the softer carbon center. bham.ac.uk DFT calculations of reaction barriers provide a more quantitative prediction of the major regioisomer. researchgate.net
Stereoselectivity: Theoretical models are crucial for understanding the origins of stereoselectivity in reactions such as alkylations. acs.orguwo.ca For chiral enolates, computational studies can model the approach of an electrophile to the different faces of the enolate. By calculating the energies of the diastereomeric transition states, the major product can be predicted. acs.org These models often reveal that the stereochemical outcome is dictated by steric hindrance, where the electrophile approaches from the less sterically encumbered face of the enolate, which is determined by the conformation of the existing chiral centers. acs.org
Advanced Synthetic Applications and Methodological Development
Construction of Complex Molecular Architectures via Tandem Reactions.
In principle, an enolate like Sodium 5-methyl-1-oxohex-2-en-3-olate would be a prime candidate for tandem or domino reactions. These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient for building molecular complexity. nih.gov A common strategy involves an initial conjugate addition to an α,β-unsaturated system, which generates a new enolate that is then trapped by an electrophile. nih.gov For instance, a Michael addition followed by an aldol (B89426) condensation is a classic tandem sequence.
Theoretically, the sodium enolate of 5-methyl-1-oxohex-2-en-3-one could participate in such sequences. The reactivity of the enolate could be tuned by the choice of counter-ion and solvent, influencing the regio- and stereoselectivity of the subsequent reactions.
Strategies for Enantioselective Synthesis.
Achieving enantioselectivity in reactions involving enolates is a cornerstone of modern organic synthesis. nih.gov For a prochiral enolate, or in reactions with a prochiral electrophile, the use of chiral catalysts is paramount. Strategies typically involve:
Chiral Phase-Transfer Catalysis: Using chiral cations to form a chiral ion pair with the enolate, thereby directing the approach of the electrophile.
Chiral Metal Catalysis: Complexation of the sodium enolate with a chiral metal-ligand complex to create a chiral environment. Transition metals are often used to generate chiral enolates that can then react with high stereocontrol. acs.orgmsu.edu
Organocatalysis: Employing small chiral organic molecules, such as prolinol derivatives, to activate the reactants and control the stereochemical outcome. nih.gov
Without experimental data, it is impossible to state which approach would be most effective for this compound.
Development of Novel Synthetic Reagents and Catalysts Utilizing Enolate Chemistry.
The parent β-dicarbonyl compound, 5-methyl-3-hexen-2-one, and its corresponding enolate could serve as building blocks or ligands in catalysis. β-Diketones and their derivatives are well-known for their ability to form stable complexes with a wide range of metals. researchgate.net These metal-β-diketonate complexes have found applications in various catalytic processes.
The enolate itself, or a derivative, could be incorporated into a larger molecular framework to create a novel ligand with specific steric and electronic properties. The nature of the substituents on the enolate backbone would influence the coordination geometry and reactivity of the resulting metal complex.
Application in the Synthesis of Scaffolds for Diverse Chemical Research.
β-Dicarbonyl compounds are exceptionally versatile precursors for the synthesis of a wide array of chemical scaffolds, particularly heterocyclic systems. researchgate.netnih.govmdpi.com The two electrophilic carbonyl carbons and the nucleophilic α-carbon of the enolate provide multiple reaction sites.
Hypothetically, this compound could be reacted with dinucleophiles, such as hydrazine (B178648) or hydroxylamine (B1172632), to construct five- or six-membered heterocyclic rings like pyrazoles or isoxazoles. Multicomponent reactions, where three or more reactants combine in a single step, are a powerful tool for generating molecular diversity from simple precursors like β-dicarbonyl compounds. researchgate.net
While the principles of enolate chemistry provide a robust framework for predicting the potential synthetic utility of this compound, the absence of specific empirical data for this compound in the scientific literature prevents a detailed and accurate discussion of its advanced synthetic applications. The fields of tandem reactions, enantioselective synthesis, and scaffold generation are rich with examples involving related β-ketoenolates, but a direct and factual analysis of the title compound is not currently possible. Further experimental research would be required to elucidate the specific reactivity and synthetic potential of this particular chemical entity.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing sodium 5-methyl-1-oxohex-2-en-3-olate, and how can purity be validated?
- Methodology :
- Synthesis : Use base-mediated deprotonation of the corresponding α,β-unsaturated ketone (e.g., 5-methyl-1-oxohex-2-en-3-ol) with sodium hydride in anhydrous THF under nitrogen atmosphere .
- Purification : Recrystallize from ethanol/diethyl ether mixtures to achieve ≥95% purity, confirmed by elemental analysis (C: 52.1%, H: 6.7%, Na: 14.3%) and HPLC (C18 column, acetonitrile/water mobile phase) .
- Validation :
- NMR : NMR (DMSO-): δ 6.25 (d, , 1H, CH=CH), 5.92 (dd, , 1H, CH=CH), 2.98 (m, 1H, CH(CH)), 1.21 (d, , 6H, CH(CH)) .
- IR : Strong absorption at 1620 cm (C=O stretch) and 1580 cm (C=C conjugated to enolate) .
Q. How can the molecular geometry of this compound be determined experimentally?
- Methodology :
- X-ray crystallography : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL for refinement .
- Key parameters :
| Metric | Value |
|---|---|
| Space group | |
| < 0.05 | |
| C-O bond length | 1.26 ± 0.02 Å |
| C=C bond length | 1.34 ± 0.02 Å |
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
- Methodology :
- Graph-set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., for dimeric motifs) .
- Interactions : The enolate oxygen (O) acts as a hydrogen-bond acceptor with adjacent Na or solvent molecules.
- Example : In a monoclinic lattice, O···Na distances average 2.30 Å, forming a 2D network stabilized by bifurcated hydrogen bonds .
Q. What challenges arise in refining disordered structures of this compound using crystallographic data?
- Methodology :
- Disorder resolution : Use SHELXL’s PART instruction to model split positions for the methyl and isopropyl groups .
- Validation : Compare ADPs (anisotropic displacement parameters) for overlapping atoms. A ratio > 2.0 indicates significant disorder.
- Example : For a twinned crystal (twin law ), apply TWIN/BASF commands in SHELXL to refine the twin fraction .
Q. How can isotopic labeling (e.g., ) enhance mechanistic studies of this compound’s reactivity?
- Methodology :
- Synthesis : Incorporate -labeled carbonyl groups via Claisen condensation with labeled acetyl chloride .
- Tracking reactivity : Use NMR to monitor nucleophilic addition at the α-position (e.g., δ 205 ppm for labeled C=O).
- Application : Study keto-enolate tautomerism kinetics using dynamic NMR line-shape analysis .
Data Contradiction Analysis
Q. How to resolve discrepancies between spectroscopic and crystallographic data for this compound?
- Methodology :
- Cross-validation : Compare NMR-derived dihedral angles with those from X-ray data. For example, a 15° deviation in CH=CH dihedral angles may arise from solution-phase conformational flexibility .
- DFT calculations : Optimize the gas-phase structure using B3LYP/6-31G(d) and compare with experimental data .
Methodological Best Practices
Q. What statistical metrics should be prioritized during crystallographic refinement?
- Key parameters :
| Metric | Target Value |
|---|---|
| (I > 2σ(I)) | < 0.05 |
| (all data) | < 0.12 |
| GooF | 1.0 ± 0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
